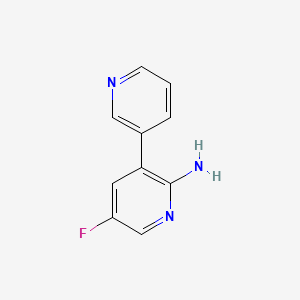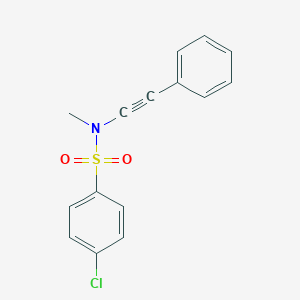![molecular formula C10H12N2 B12831240 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. The presence of three methyl groups at positions 2, 4, and 7 of the pyrrolo[1,2-a]pyrimidine structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction is carried out under reflux conditions in solvents such as dioxane, pyridine, or acetic acid. The yields of the product can vary depending on the solvent and temperature conditions, with higher yields observed when the reaction is conducted at elevated temperatures (100-120°C) in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-2,4,5-trimethylpyrrolo[1,2-c]pyrimidine: This compound has a similar fused ring structure but differs in the position and number of methyl groups.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a different ring fusion pattern and substitution.
Uniqueness
2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 2, 4, and 7 enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-11-8(2)5-9(3)12(10)6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
LTSRMFCFATXECO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC(=CN12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)


![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)



![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)




![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
